

# spectroscopic comparison of 3,5-Dimethyl-4-nitrobenzoic acid and its precursors

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## Compound of Interest

Compound Name: 3,5-Dimethyl-4-nitrobenzoic acid

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## A Spectroscopic Journey: From Mesitylene to 3,5-Dimethyl-4-nitrobenzoic Acid

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the precise characterization of molecules at each stage of a reaction sequence is paramount. Spectroscopic techniques serve as the cornerstone of this analytical process, providing an in-depth look at the molecular structure and confirming the successful transformation of functional groups. This guide offers a comprehensive spectroscopic comparison of **3,5-dimethyl-4-nitrobenzoic acid** and its precursors, mesitylene and 3,5-dimethylbenzoic acid. By examining the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data at each synthetic step, we can elucidate the causal relationships between structural modifications and their spectral signatures. This analysis provides a self-validating framework for the synthesis, ensuring the identity and purity of the target compound.

## The Synthetic Pathway: A Visual Overview

The synthesis of **3,5-dimethyl-4-nitrobenzoic acid** from mesitylene is a two-step process. The first involves the oxidation of one of the methyl groups of mesitylene to a carboxylic acid, yielding 3,5-dimethylbenzoic acid. The subsequent step is the regioselective nitration of the aromatic ring to introduce a nitro group at the 4-position.

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Caption: Synthetic route from Mesitylene to **3,5-Dimethyl-4-nitrobenzoic Acid**.

## Spectroscopic Comparison: Unveiling Molecular Transformations

The following sections provide a detailed comparison of the spectroscopic data for each compound in the synthetic pathway. The analysis highlights the key diagnostic peaks and shifts that confirm the progression of the reaction.

### Mesitylene (1,3,5-Trimethylbenzene)

Mesitylene is a highly symmetrical aromatic hydrocarbon, a feature that is clearly reflected in its relatively simple spectra.

Table 1: Spectroscopic Data for Mesitylene

Spectroscopic Technique	Key Features and Observations
FT-IR (neat)	$\sim 3030 \text{ cm}^{-1}$ (aromatic C-H stretch), $\sim 2975-2845 \text{ cm}^{-1}$ (aliphatic C-H stretch), $\sim 1600, 1500 \text{ cm}^{-1}$ (aromatic C=C stretch).[1][2]
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\delta \sim 6.8 \text{ ppm}$ (s, 3H, Ar-H), $\delta \sim 2.3 \text{ ppm}$ (s, 9H, - $\text{CH}_3$ ).[3][4][5][6]
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )	$\delta \sim 137 \text{ ppm}$ (Ar-C, substituted), $\delta \sim 127 \text{ ppm}$ (Ar-C, unsubstituted), $\delta \sim 21 \text{ ppm}$ (- $\text{CH}_3$ ).[7]
Mass Spec. (EI)	$m/z 120 (\text{M}^+)$ , 105 ( $[\text{M}-\text{CH}_3]^+$ , base peak).[8][9]

Analysis:

The FT-IR spectrum of mesitylene clearly shows the characteristic absorptions for both aromatic and aliphatic C-H bonds. The absence of significant peaks in the hydroxyl or carbonyl regions confirms its hydrocarbon nature.[\[1\]](#)

The  $^1\text{H}$  NMR spectrum is remarkably simple due to the molecule's high symmetry. The three aromatic protons are chemically equivalent and thus appear as a single peak (singlet) at approximately 6.8 ppm. Similarly, the nine protons of the three methyl groups are also equivalent, giving rise to another singlet at around 2.3 ppm. The 1:3 integration ratio of these two peaks corresponds to the ratio of aromatic to methyl protons.[\[3\]](#)[\[4\]](#)[\[5\]](#)

The  $^{13}\text{C}$  NMR spectrum further corroborates this symmetry, displaying only three distinct signals. The signal around 137 ppm corresponds to the three equivalent aromatic carbons bonded to the methyl groups, the signal at approximately 127 ppm is from the three equivalent aromatic carbons bonded to hydrogen, and the peak around 21 ppm represents the three equivalent methyl carbons.[\[7\]](#)

In the mass spectrum, the molecular ion peak ( $\text{M}^+$ ) appears at  $\text{m/z}$  120, corresponding to the molecular weight of mesitylene. The most abundant peak (base peak) is observed at  $\text{m/z}$  105, which results from the loss of a methyl radical ( $[\text{M}-\text{CH}_3]^+$ ), a stable benzylic carbocation.[\[8\]](#)

## 3,5-Dimethylbenzoic Acid

The oxidation of a methyl group to a carboxylic acid introduces significant changes in the spectroscopic features.

Table 2: Spectroscopic Data for 3,5-Dimethylbenzoic Acid

Spectroscopic Technique	Key Features and Observations
FT-IR (KBr pellet)	~3300-2500 cm <sup>-1</sup> (broad, O-H stretch), ~1700-1680 cm <sup>-1</sup> (strong, C=O stretch), ~3050 cm <sup>-1</sup> (aromatic C-H stretch), ~2950 cm <sup>-1</sup> (aliphatic C-H stretch).[10][11]
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ ~11-13 ppm (s, 1H, -COOH), δ ~7.7 ppm (s, 2H, Ar-H), δ ~7.2 ppm (s, 1H, Ar-H), δ ~2.4 ppm (s, 6H, -CH <sub>3</sub> ).[12]
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ ~172 ppm (-COOH), δ ~138 ppm (Ar-C, substituted), δ ~134 ppm (Ar-C), δ ~129 ppm (Ar-C), δ ~128 ppm (Ar-C), δ ~21 ppm (-CH <sub>3</sub> ).
Mass Spec. (EI)	m/z 150 (M <sup>+</sup> ), 135 ([M-OH] <sup>+</sup> ), 105 ([M-COOH] <sup>+</sup> ).[13]

### Analysis:

The most dramatic change in the FT-IR spectrum is the appearance of a very broad absorption band in the region of 3300-2500 cm<sup>-1</sup>, characteristic of the O-H stretching of a carboxylic acid dimer, and a strong, sharp peak between 1700-1680 cm<sup>-1</sup> corresponding to the C=O stretch. [10][11] These two features are definitive proof of the successful oxidation of the methyl group.

The <sup>1</sup>H NMR spectrum shows a new, highly deshielded singlet between 11-13 ppm, which is characteristic of the acidic proton of the carboxylic acid group. The symmetry of the molecule is reduced compared to mesitylene, resulting in two distinct signals for the aromatic protons: a singlet for the two protons ortho to the carboxylic acid and another singlet for the proton para to it. The six protons of the two methyl groups remain equivalent and appear as a singlet.

The <sup>13</sup>C NMR spectrum reflects the introduction of the carboxyl group with a new signal in the highly deshielded region of ~172 ppm. The aromatic region now shows more signals due to the reduced symmetry.

The mass spectrum shows the molecular ion peak at m/z 150. Key fragmentation patterns include the loss of a hydroxyl radical (m/z 135) and the loss of the entire carboxyl group as a radical (m/z 105).[13]

## 3,5-Dimethyl-4-nitrobenzoic Acid

The final nitration step introduces an electron-withdrawing nitro group, which further influences the spectroscopic properties.

Table 3: Spectroscopic Data for **3,5-Dimethyl-4-nitrobenzoic Acid**

Spectroscopic Technique	Key Features and Observations
FT-IR (KBr pellet)	~3300-2500 cm <sup>-1</sup> (broad, O-H stretch), ~1700 cm <sup>-1</sup> (strong, C=O stretch), ~1530 cm <sup>-1</sup> (asymmetric NO <sub>2</sub> stretch), ~1350 cm <sup>-1</sup> (symmetric NO <sub>2</sub> stretch).
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	δ ~13.5 ppm (s, 1H, -COOH), δ ~7.9 ppm (s, 2H, Ar-H), δ ~2.3 ppm (s, 6H, -CH <sub>3</sub> ).
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> )	δ ~166 ppm (-COOH), δ ~150 ppm (Ar-C-NO <sub>2</sub> ), δ ~138 ppm (Ar-C), δ ~132 ppm (Ar-C), δ ~128 ppm (Ar-C), δ ~16 ppm (-CH <sub>3</sub> ).
Mass Spec. (EI)	m/z 195 (M <sup>+</sup> ), 178 ([M-OH] <sup>+</sup> ), 150 ([M-NO <sub>2</sub> ] <sup>+</sup> ), 133 ([M-NO <sub>2</sub> -OH] <sup>+</sup> ).

### Analysis:

In the FT-IR spectrum, in addition to the characteristic carboxylic acid bands, two new strong absorptions appear at approximately 1530 cm<sup>-1</sup> and 1350 cm<sup>-1</sup>, corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, respectively. These are definitive indicators of a successful nitration.

The <sup>1</sup>H NMR spectrum shows a downfield shift of the aromatic protons due to the electron-withdrawing nature of the nitro group. The two remaining aromatic protons are now chemically equivalent due to the symmetrical placement of the nitro group and appear as a single singlet.

The <sup>13</sup>C NMR spectrum will show a new signal for the carbon atom attached to the nitro group, typically in the range of 140-150 ppm. The other aromatic carbon signals will also be shifted due to the electronic effects of the new substituent.

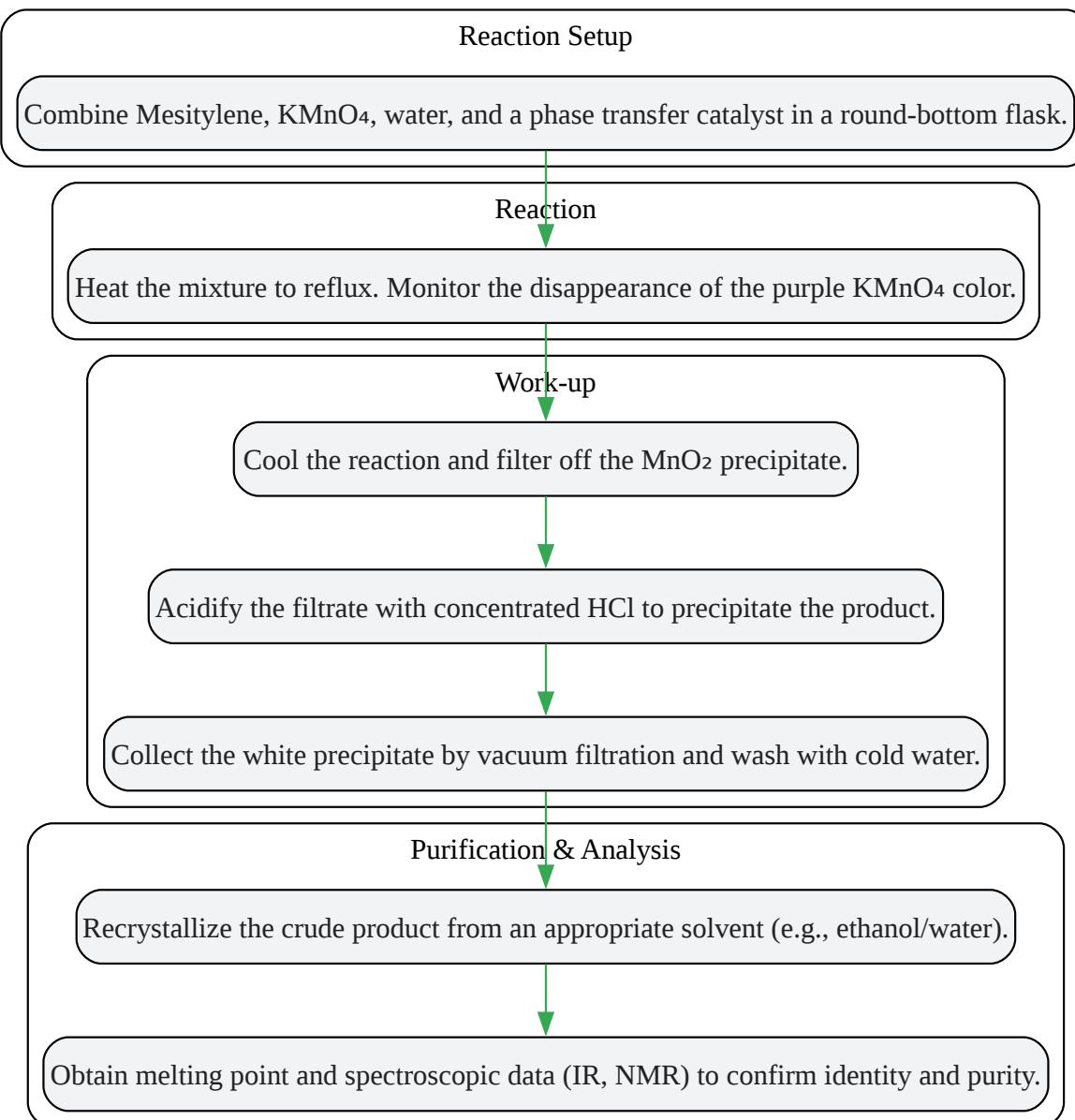
The mass spectrum will display the molecular ion peak at m/z 195. Characteristic fragmentation will involve the loss of the nitro group (M-46) and the hydroxyl group from the carboxylic acid (M-17).

## Experimental Protocols

A self-validating experimental protocol includes clear steps and checkpoints to monitor the reaction's progress and assess the purity of the product.

### Synthesis of 3,5-Dimethylbenzoic Acid from Mesitylene

This protocol is adapted from established oxidation procedures of alkylbenzenes.

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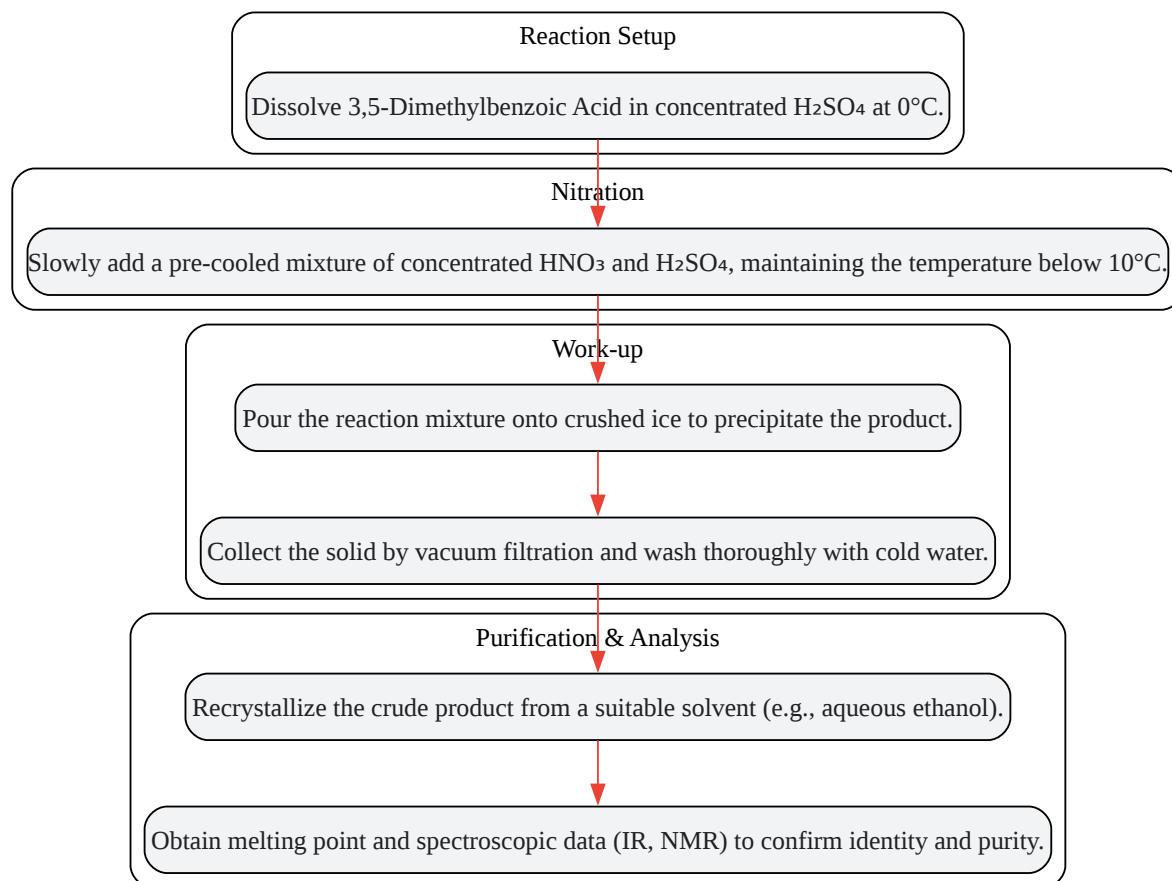
Caption: Experimental workflow for the oxidation of Mesitylene.

Detailed Steps:

- In a round-bottom flask equipped with a reflux condenser, combine mesitylene (1 equivalent), potassium permanganate (KMnO<sub>4</sub>, 3 equivalents), water, and a catalytic amount of a phase transfer catalyst (e.g., tetrabutylammonium bromide).
- Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the characteristic purple color of the permanganate ion.
- After the reaction is complete (typically several hours), cool the mixture to room temperature and filter to remove the brown manganese dioxide (MnO<sub>2</sub>) precipitate.
- Transfer the filtrate to a beaker and carefully acidify with concentrated hydrochloric acid (HCl) until no more white precipitate forms.
- Collect the crude 3,5-dimethylbenzoic acid by vacuum filtration and wash the solid with cold water.
- Purify the product by recrystallization from a suitable solvent system, such as ethanol-water.
- Dry the purified crystals and characterize by melting point and spectroscopic methods (FT-IR and <sup>1</sup>H NMR) to confirm the structure and assess purity.

## Synthesis of 3,5-Dimethyl-4-nitrobenzoic Acid from 3,5-Dimethylbenzoic Acid

This protocol is a standard electrophilic aromatic substitution (nitration) procedure.[\[14\]](#)[\[15\]](#)[\[16\]](#)



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Caption: Experimental workflow for the nitration of 3,5-Dimethylbenzoic Acid.

Detailed Steps:

- In a flask immersed in an ice-salt bath, carefully dissolve 3,5-dimethylbenzoic acid in concentrated sulfuric acid.

- In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
- Slowly add the cold nitrating mixture dropwise to the solution of 3,5-dimethylbenzoic acid, ensuring the reaction temperature does not exceed 10°C.
- After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
- Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
- Collect the precipitated product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
- Purify the crude **3,5-dimethyl-4-nitrobenzoic acid** by recrystallization from a suitable solvent, such as aqueous ethanol.
- Dry the purified product and confirm its identity and purity through melting point determination and spectroscopic analysis (FT-IR and  $^1\text{H}$  NMR).

## Conclusion

The spectroscopic comparison of **3,5-dimethyl-4-nitrobenzoic acid** and its precursors provides a clear and instructive example of how these analytical techniques can be used to follow the course of a chemical synthesis. Each functional group transformation results in distinct and predictable changes in the IR, NMR, and mass spectra, offering a robust method for reaction monitoring and product characterization. For researchers in drug development and other scientific fields, a thorough understanding of these spectroscopic principles is indispensable for ensuring the quality and integrity of their synthetic work. The presented data and protocols serve as a valuable guide for the synthesis and characterization of this and related compounds.

## References

- Doc Brown's Chemistry. (n.d.). C9H12 infrared spectrum of 1,3,5-trimethylbenzene.
- Doc Brown's Chemistry. (n.d.). C9H12 mass spectrum of 1,3,5-trimethylbenzene mesitylene.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

- Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene).
- Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. *Photochemistry and Photobiology*, 94(2), 290–327.
- PubChem. (n.d.). 3,5-Dimethylbenzoic acid.
- National Institute of Standards and Technology. (n.d.). Benzoic acid, 3,5-dimethyl-. In NIST Chemistry WebBook.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. Google Books.
- National Institute of Standards and Technology. (n.d.). Mesitylene. In NIST Chemistry WebBook.
- Homework.Study.com. (n.d.). Distinguish between Mesitylene and P-xylene on NMR spectrum.
- Silverstein, R. M., & Bassler, G. C. (1962). Spectrometric identification of organic compounds.
- Supporting Information for Nickel-Catalyzed Carboxylation of Aryl Halides with CO<sub>2</sub>. (n.d.). The Royal Society of Chemistry.
- eBay. (n.d.). Spectrometric Identification of Organic Compounds by Silverstein.
- Quora. (2017, October 12). How many peaks are in the <sup>1</sup>H NMR spectrum of 1, 3, 5-trimethylbenzene (mesitylene)?.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. Google Books.
- Supporting Information for A mild and efficient silylation of C–H bonds. (2013). The Royal Society of Chemistry.
- National Institute of Standards and Technology. (n.d.). Benzoic acid, 3,5-dimethyl-. In NIST Chemistry WebBook.
- Doc Brown's Chemistry. (n.d.). C<sub>9</sub>H<sub>12</sub> C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical.
- Supporting Information for Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. (n.d.). CDC Stacks.
- National Institute of Standards and Technology. (n.d.). Mesitylene. In NIST Chemistry WebBook.
- PrepChem.com. (n.d.). Preparation of 3,5-dimethylbenzoic acid.
- Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid.
- National Institute of Standards and Technology. (n.d.). Benzoic acid, 3,5-dimethyl-. In NIST Chemistry WebBook.
- Patsnap. (2021, October 8). Preparation method of 3-methyl-4-nitrobenzoic acid.
- Organic Syntheses. (n.d.). p-NITROBENZOIC ACID.

- National Institute of Standards and Technology. (n.d.). Mesitylene. In NIST Chemistry WebBook.
- Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.
- Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid.
- ResearchGate. (2013, November 4). What are the best conditions of benzoic acid nitration to afford 3,5-dinitrobenzoic acid?.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Supporting Information for A practical and efficient synthesis of benzoxazoles from substituted nitrobenzenes. (n.d.). The Royal Society of Chemistry.
- AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- De La-Roche, G. (n.d.).
- WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate.
- Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
- FTIR Study on the Interactions between Benzoic Acid and Ethanol, Benzoic Acid and Dimethyl Sulfoxide in Supercritical CO<sub>2</sub>. (n.d.). CNKI.
- ResearchGate. (n.d.). Fig. S3. IR spectrum for 3,5-dinitrobenzoic acid.
- ResearchGate. (n.d.). 1 H-NMR integral regions of (A) benzoic acid, (B) 3,5-dinitrobenzoic.

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## Sources

- 1. C9H12 infrared spectrum of 1,3,5-trimethylbenzene prominent wavenumbers cm<sup>-1</sup> detecting ? functional groups present finger print for identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Mesitylene(108-67-8) IR Spectrum [m.chemicalbook.com]
- 3. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. homework.study.com [homework.study.com]
- 5. quora.com [quora.com]

- 6. Mesitylene(108-67-8) 1H NMR spectrum [chemicalbook.com]
- 7. C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,3,5-trimethylbenzene (mesitylene) C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. C9H12 mass spectrum of 1,3,5-trimethylbenzene mesitylene fragmentation pattern of m/z m/e ions for analysis and identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Mesitylene [webbook.nist.gov]
- 10. Benzoic acid, 3,5-dimethyl- [webbook.nist.gov]
- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. 3,5-Dimethylbenzoic acid(499-06-9) 1H NMR [m.chemicalbook.com]
- 13. Benzoic acid, 3,5-dimethyl- [webbook.nist.gov]
- 14. chemlab.truman.edu [chemlab.truman.edu]
- 15. researchgate.net [researchgate.net]
- 16. webassign.net [webassign.net]
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